3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride
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Overview
Description
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride is a bicyclic organic compound with the molecular formula C9H18N2.
Preparation Methods
The synthesis of 3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride can be achieved through several routes. One common method involves the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity .
Chemical Reactions Analysis
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry . In biology and medicine, derivatives of 3,7-diazabicyclo[3.3.1]nonane have shown potential as positive allosteric modulators of AMPA receptors, which are involved in cognitive functions and memory . These compounds may be useful in treating neurological disorders such as Alzheimer’s disease, depression, and schizophrenia .
Mechanism of Action
The mechanism of action of 3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride involves its interaction with specific molecular targets and pathways. As a positive allosteric modulator of AMPA receptors, it enhances the receptor’s response to its natural ligand, glutamate . This modulation increases the amplitude of AMPA receptor currents, which can improve cognitive functions and memory . The compound’s effects are concentration-dependent and can be observed in electrophysiological experiments .
Comparison with Similar Compounds
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride can be compared with other similar compounds such as 3,7-diazabicyclo[3.3.1]nonane and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. For instance, 3,7-diazabicyclo[3.3.1]nonane derivatives are also used as ligands in coordination chemistry and as building blocks for synthesizing complex molecules . The unique properties of this compound, such as its ability to modulate AMPA receptors, distinguish it from other similar compounds .
Properties
CAS No. |
3431-15-0 |
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Molecular Formula |
C9H20Cl2N2 |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
3,7-dimethyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-7-3-8-5-11(2)6-9(4-7)10-8;;/h7-10H,3-6H2,1-2H3;2*1H |
InChI Key |
HJWXXPPPFNHBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CN(CC(C1)N2)C.Cl.Cl |
Origin of Product |
United States |
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